molecular formula C20H21ClN2O4S B6455865 2-(5-chloro-2-methylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548989-78-0

2-(5-chloro-2-methylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455865
CAS No.: 2548989-78-0
M. Wt: 420.9 g/mol
InChI Key: JMWWHCKWSQCKRZ-UHFFFAOYSA-N
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Description

This benzothiadiazine trione derivative features a 1λ⁶-thiadiazine ring system substituted with a 5-chloro-2-methylphenyl group at position 2 and a tetrahydropyran-4-yl (oxan-4-yl) methyl group at position 3. Its molecular formula is C₂₀H₂₁ClN₂O₄S, with a molecular weight of 420.91 g/mol and CAS number 2640846-03-1 . The compound is commercially available for research purposes, with pricing tiers starting at $8/1g .

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-14-6-7-16(21)12-18(14)23-20(24)22(13-15-8-10-27-11-9-15)17-4-2-3-5-19(17)28(23,25)26/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWWHCKWSQCKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs

The primary structural analog identified is 4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione (Compound K261-2248) . Below is a comparative analysis:

Parameter Target Compound Compound K261-2248
Position 2 Substituent 5-Chloro-2-methylphenyl 3,4-Dimethylphenyl
Position 4 Substituent Oxan-4-yl (tetrahydropyran-4-yl) methyl 2-Chlorophenylmethyl
Molecular Formula C₂₀H₂₁ClN₂O₄S Not explicitly stated, but inferred as C₂₂H₁₉ClN₂O₃S (based on substituent modifications)
Molecular Weight 420.91 g/mol Likely higher due to additional methyl and chlorophenyl groups
Structural Implications Enhanced solubility due to oxan-4-yl group; steric hindrance from methyl groups Increased lipophilicity from dimethylphenyl and chlorophenyl groups

Physicochemical and Functional Differences

Solubility and Bioavailability: The oxan-4-yl group in the target compound introduces a polar tetrahydropyran ring, which may improve aqueous solubility compared to the chlorophenylmethyl group in K261-2248 .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling the oxan-4-ylmethyl moiety to the benzothiadiazine core, a step requiring regioselective alkylation .
  • K261-2248’s synthesis may involve chlorophenylmethylation, which poses challenges in controlling para/meta substitution patterns .

Potential Biological Activity: While neither compound’s pharmacological data are provided in the evidence, benzothiadiazine triones are historically associated with carbonic anhydrase inhibition or anticonvulsant activity. Substituent variations influence target selectivity and potency .

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